molecular formula C8H10N2O4S B135798 2-Methoxy-5-sulfamoylbenzamide CAS No. 52395-25-2

2-Methoxy-5-sulfamoylbenzamide

カタログ番号: B135798
CAS番号: 52395-25-2
分子量: 230.24 g/mol
InChIキー: GTKYLVJCMKDNTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-5-sulfamoylbenzamide is a core structural moiety present in several benzamide-derived antipsychotic agents, most notably sulpiride and its enantiomer levosulpiride. These compounds act as selective antagonists of dopamine D2 and D3 receptors, with applications in psychiatric disorders (e.g., schizophrenia, depression), gastrointestinal conditions (e.g., dyspepsia), and endocrine regulation (e.g., prolactin secretion) . The pharmacological activity of these drugs is highly dependent on stereochemistry and structural modifications, which influence receptor binding affinity, bioavailability, and therapeutic efficacy.

特性

IUPAC Name

2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKYLVJCMKDNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52395-25-2
Record name 2-Methoxy-5-sulfamoylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHOXY-5-SULFAMOYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZFR2SNF7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

One-Step Synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid Methyl Ester

The methyl ester intermediate serves as the foundational precursor for benzamide synthesis. Patent CN105481733A details a one-step method using 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfonate in tetrahydrofuran (THF) with cuprous chloride catalysis:

2-Methoxy-5-chlorobenzoic acid methyl ester+NaSO2NH2CuCl, THF2-Methoxy-5-sulfamoylbenzoic acid methyl ester\text{2-Methoxy-5-chlorobenzoic acid methyl ester} + \text{NaSO}2\text{NH}2 \xrightarrow{\text{CuCl, THF}} \text{2-Methoxy-5-sulfamoylbenzoic acid methyl ester}

Optimized Conditions :

  • Catalyst : Cuprous chloride (0.5–5 mol%)

  • Temperature : 45–60°C

  • Reaction Time : 8–16 hours

  • Yield : 94.5–96.55%

Example Workflow :

  • Combine 50 g (0.25 mol) 2-methoxy-5-chlorobenzoic acid methyl ester, 25.7–28.3 g sodium aminosulfonate (1–1.1 eq), and 0.0125–0.025 mol CuCl in 300 g THF.

  • React at 45–60°C for 8–16 hours.

  • Decolorize with activated carbon, filter, and concentrate under vacuum to isolate the ester.

Table 1: Performance Metrics for Methyl Ester Synthesis

ExampleCuCl (mol%)Temp (°C)Time (h)Yield (%)Purity (HPLC)
15451294.599.51
210501695.0999.66
3860896.5599.51

Conversion of Methyl Ester to 2-Methoxy-5-sulfamoylbenzamide

The ester-to-amide conversion is achieved via aminolysis, leveraging conditions from sulpiride synthesis. While the original patent focuses on N-ethyl-2-aminomethyl pyrrolidine, analogous conditions apply for ammonia-mediated amidation:

2-Methoxy-5-sulfamoylbenzoic acid methyl ester+NH3HND-62, ethylene glycolThis compound\text{2-Methoxy-5-sulfamoylbenzoic acid methyl ester} + \text{NH}_3 \xrightarrow{\text{HND-62, ethylene glycol}} \text{this compound}

Optimized Parameters :

  • Catalyst : HND-62 solid base (0.1–0.3% w/w)

  • Solvent : Ethylene glycol

  • Temperature : 80–90°C

  • Time : 4–6 hours

Procedure :

  • Mix the methyl ester (1 eq), ethylene glycol (0.5–1 eq), and HND-62 catalyst.

  • Heat to 80–90°C under reflux for 4–6 hours.

  • Cool, recover catalyst via filtration, and crystallize the crude product.

  • Purify using ethanol-isopropanol-acetone (1–2:1:0.3–0.5 v/v) to yield >99% pure benzamide.

Hydrolysis-Amidation Route

  • Ester Hydrolysis :

    Methyl esterNaOH, H2O2-Methoxy-5-sulfamoylbenzoic acid\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-Methoxy-5-sulfamoylbenzoic acid}
  • Acid Chloride Formation :

    AcidSOCl2Acid chloride\text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride}
  • Amidation :

    Acid chloride+NH4OHThis compound\text{Acid chloride} + \text{NH}_4\text{OH} \rightarrow \text{this compound}

This route, though reliable, introduces additional steps and lower yields (~85–90%) compared to direct aminolysis.

Catalytic Systems and Reaction Optimization

Role of HND-62 Solid Base Catalyst

The HND-62 catalyst enhances reaction efficiency by:

  • Lowering activation energy for nucleophilic amine attack on the ester carbonyl.

  • Facilitating methanol byproduct removal via distillation.

  • Enabling recyclability (>5 cycles without activity loss).

Table 2: Catalyst Performance Comparison

CatalystReaction Time (h)Yield (%)Purity (%)
HND-624–695–97>99.5
Conventional10–1288–9097–98

Purification and Yield Enhancement

Solvent-Mediated Crystallization

Post-reaction purification employs mixed solvents (ethanol-isopropanol-acetone) to:

  • Dissolve impurities while precipitating the product.

  • Achieve final purities >99.5% after activated carbon treatment.

Table 3: Solvent Ratios and Purity Outcomes

Ethanol:Isopropanol:AcetonePurity (%)Yield (%)
1:1:0.399.294.5
2:1:0.599.696.8

Environmental and Industrial Considerations

  • Waste Reduction : The one-step ester synthesis generates only NaCl and negligible solvent waste.

  • Catalyst Recyclability : HND-62’s solid-phase nature allows recovery via filtration, reducing costs.

  • Scalability : Batch sizes up to 390 kg demonstrate industrial feasibility .

化学反応の分析

2-Methoxy-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Properties and Mechanism of Action

The molecular formula of 2-Methoxy-5-sulfamoylbenzamide is C₈H₁₀N₂O₄S, with a molecular weight of 230.24 g/mol. This compound acts primarily as a D2 dopamine receptor antagonist , influencing dopaminergic pathways that are critical in various neurological conditions. By inhibiting the activity of these receptors, it can modulate neurotransmitter signaling, which is beneficial in treating disorders like schizophrenia and bipolar disorder .

Pharmacological Uses

  • Antipsychotic Treatment : Sulpiride is widely used as an antipsychotic agent due to its selective antagonism of D2 receptors. It has been shown to be effective in managing symptoms of schizophrenia and has potential applications in treating depression and anxiety disorders .
  • Antiemetic Properties : The compound has demonstrated efficacy in preventing nausea and vomiting, making it relevant for patients undergoing chemotherapy or those with gastrointestinal disorders .

Analytical Chemistry

  • Reference Material : this compound serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry. Its well-defined structure allows researchers to calibrate instruments accurately, ensuring the quality control of pharmaceuticals .
  • Impurity Detection : It is often studied as an impurity in sulpiride formulations, where its detection is crucial for assessing the quality and safety of pharmaceutical products.

Biological Research

  • Proteomics : The compound is utilized in proteomics research due to its ability to interact with specific proteins involved in dopamine signaling pathways. This application is significant for understanding the biochemical mechanisms underlying various neuropsychiatric disorders.
  • Neuroscience Studies : Research involving this compound has focused on its effects on neurotransmitter systems, particularly regarding dopamine receptor signaling, which has implications for developing new therapeutic strategies for psychiatric conditions .

Case Studies and Research Findings

  • Schizophrenia Treatment Efficacy : A study indicated that combining sulpiride with clozapine enhanced treatment efficacy in patients unresponsive to typical antipsychotics, demonstrating its critical role in complex treatment regimens .
  • Gastrointestinal Effects : Research has shown that sulpiride influences gastrointestinal motility, which is particularly relevant for patients experiencing nausea due to other medical treatments .
  • Thermo-acoustical Studies : Investigations into the molecular interactions of sulpiride have provided insights into its behavior under varying temperature conditions, contributing to a deeper understanding of its physical properties and potential applications .

作用機序

The mechanism of action of 2-Methoxy-5-sulfamoylbenzamide involves its interaction with dopamine receptors. It acts as a selective antagonist of central dopamine receptors, particularly D2, D3, and D4 receptors . At low doses, it preferentially blocks dopamine autoreceptors, increasing presynaptic synthesis and release of dopamine. At high doses, it blocks postsynaptic dopamine receptors, decreasing dopaminergic neurotransmission .

類似化合物との比較

Structural and Pharmacological Comparison with Key Analogues

Sulpiride vs. Levosulpiride

Sulpiride (racemic mixture) and levosulpiride ((S)-enantiomer) share the molecular formula C₁₅H₂₃N₃O₄S (molar mass: 341.43 g/mol) but differ in stereochemistry at the pyrrolidine moiety. This distinction critically impacts their biological activity:

Parameter Sulpiride Levosulpiride References
Stereochemistry Racemic ((R,S)-mixture) (S)-enantiomer
Receptor Affinity Moderate D2/D3 antagonism 5–10× higher D2/D3 affinity
Effective Dose Higher doses required Lower doses (e.g., 25–75 mg)
Therapeutic Applications Psychoses, antiemesis Enhanced efficacy in depression, anxiety, and dyspepsia
Safety Profile Risk of extrapyramidal effects at high doses Reduced side effects due to lower dosing

Levosulpiride’s superior receptor binding allows for lower therapeutic doses, minimizing adverse effects such as sedation and extrapyramidal symptoms .

Comparison with Structural Derivatives and Intermediates

Methyl 2-Methoxy-5-sulfamoylbenzoate

This intermediate (CAS: 33045-52-2) is critical in sulpiride synthesis but lacks pharmacological activity. It serves as a precursor in the formation of the benzamide backbone and is monitored as a degradation product (Sulpiride Impurity B) .

N-Phenethylacetamide Derivatives

Structurally distinct from sulpiride, these compounds exhibit potent anti-ulcer activity, outperforming sulpiride in stress ulcer models (Table 2, ). This highlights the role of non-benzamide structures in targeting similar pathways.

Pharmacokinetic and Physicochemical Properties

Solubility and Bioavailability

Sulpiride has poor aqueous solubility, prompting research into co-crystals and salts (e.g., SULP-FA, SULP-IND) to enhance dissolution rates. Levosulpiride, while sharing similar solubility challenges, achieves therapeutic effects at lower doses due to higher potency, partially mitigating bioavailability limitations .

Compound Solubility Notable Formulations References
Sulpiride Poor in water; soluble in NaOH Co-crystals (e.g., SULP-ADPA)
Levosulpiride Similar to sulpiride Standard oral/im formulations

Psychiatric Disorders

  • Sulpiride : Effective in schizophrenia (particularly negative symptoms) and dysthymia at doses of 200–1200 mg/day. Higher doses (>600 mg) may cause sedation .
  • Levosulpiride : Preferred for depression and anxiety due to mood-elevating properties at 25–75 mg/day .

Non-Psychiatric Uses

  • Antiemesis : Both drugs inhibit dopaminergic signaling in the chemoreceptor trigger zone .
  • Postpartum Applications : Sulpiride is used off-label for postpartum depression and galactagogue effects .

生物活性

2-Methoxy-5-sulfamoylbenzamide, also known as sulpiride, is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicine. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action of this compound involves its interaction with dopamine receptors, particularly the D2 subtype. It acts as an antagonist at these receptors, which plays a crucial role in its antiemetic and antipsychotic effects. The compound modulates neurotransmitter systems, particularly dopamine and serotonin pathways, influencing gastrointestinal motility and psychiatric conditions.

Key Mechanisms:

  • Dopamine Receptor Antagonism : Inhibits dopamine D2 receptors, affecting various neurological functions and behaviors.
  • Serotonin Receptor Interaction : Exhibits activity at serotonin receptors, contributing to its antiemetic properties.

Biological Activity

Research indicates that this compound has multiple biological activities:

  • Antiemetic Effects : The compound is effective in preventing nausea and vomiting, making it useful in treating gastrointestinal disorders and side effects from chemotherapy.
  • Psychiatric Applications : Its dopamine antagonism suggests potential use in treating schizophrenia and depression.
  • Gastrointestinal Motility : Studies have shown that it can enhance or inhibit gastrointestinal movements depending on dosage and context.

Research Findings

Numerous studies have investigated the effects of this compound. Below are summarized findings from key research articles:

StudyFindings
HUKUHARA et al. (1969)Demonstrated excitatory effects on gastrointestinal movements in dogs; the drug increased acetylcholine release from cholinergic neurons .
BenchChem (2024)Highlighted potential applications in enzyme inhibition and receptor binding; studied for therapeutic effects in various diseases.
Smolecule (2023)Confirmed significant antiemetic activity related to dopamine receptor modulation.

Case Study 1: Gastrointestinal Effects

In a study conducted on dogs anesthetized with pentobarbital sodium, intravenous administration of sulpiride resulted in varied effects on gastrointestinal motility. Dosages ranging from 0.05 to 10 mg/kg produced excitatory responses, indicating its potential as a stimulant for gastrointestinal disorders .

Case Study 2: Psychiatric Applications

Research has explored the efficacy of sulpiride in managing symptoms of schizophrenia. Its role as a dopamine antagonist has been linked to reducing psychotic symptoms, thus providing a therapeutic avenue for patients resistant to other treatments .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with related compounds:

Compound NameStructure FeaturesUnique Properties
SulpirideBenzamide with sulfamoyl groupPrimarily used as an antipsychotic agent
MetoclopramideSimilar benzamide structureUsed clinically as a stimulant for upper gastrointestinal motility
5-Sulfamoyl-2-methoxybenzoic AcidContains methoxy and sulfamoyl groupsPrecursor for various pharmaceuticals

Q & A

Q. What structural features of 2-Methoxy-5-sulfamoylbenzamide contribute to its biological activity in neurological studies?

The compound’s methoxy group at position 2 enhances lipid solubility, facilitating blood-brain barrier penetration, while the sulfamoyl group at position 5 enables hydrogen bonding with dopamine D2 and serotonin 5-HT3 receptors, critical for its dual antagonism . Structural analogs lacking these substituents show reduced receptor affinity in radioligand displacement assays (e.g., Ki values increase by >50% for D2 receptors) .

Q. How can researchers optimize the synthesis of this compound for high purity?

Synthesis typically involves coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with substituted pyrrolidinylmethyl amines under Schotten-Baumann conditions. Key steps include:

  • Reaction Monitoring : Use TLC (silica gel GF254, chloroform:methanol 9:1) to track intermediate formation .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product with >95% purity .
  • Yield Improvement : Pre-activation of the benzoic acid derivative with thionyl chloride increases coupling efficiency by ~30% .

Q. What analytical methods are recommended for characterizing this compound and its metabolites?

  • HPLC-UV : Use a C18 column (250 mm × 4.6 mm, 5 µm) with mobile phase 0.1% TFA in acetonitrile/water (40:60) for quantification (LOD: 0.1 µg/mL) .
  • NMR : Assign peaks using deuterated DMSO (¹H NMR: δ 8.2 ppm for sulfamoyl protons, δ 3.8 ppm for methoxy protons) .
  • Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]+ at m/z 316.1 .

Advanced Research Questions

Q. How should researchers address contradictions in reported receptor binding data for this compound?

Discrepancies in D2/5-HT3 affinity ratios (e.g., Ki values ranging from 12–45 nM) may arise from:

  • Assay Conditions : Differences in radioligand concentrations (e.g., [³H]spiperone vs. [³H]GR65630) or buffer pH .
  • Cell Line Variability : HEK293 vs. CHO cells exhibit varying receptor glycosylation patterns, altering ligand docking . Resolution : Standardize assays using WHO-recommended reference standards and include positive controls (e.g., sulpiride for D2) .

Q. What experimental strategies mitigate discrepancies between in vitro and in vivo efficacy of this compound?

Poor in vivo correlation often stems from:

  • Pharmacokinetics : Low oral bioavailability (<30%) due to first-pass metabolism; use nanoemulsions or prodrugs (e.g., acetylated sulfamoyl group) to improve absorption .
  • Metabolite Interference : Phase I metabolites (e.g., demethylated derivatives) may antagonize target receptors; employ LC-MS/MS to quantify active metabolites in plasma .

Q. How does stereochemistry influence the activity of this compound derivatives?

The (S)-enantiomer of structurally related compounds (e.g., remoxipride) shows 10-fold higher D2 affinity than the (R)-form. To assess stereochemical effects:

  • Chiral Separation : Use HPLC with a Chiralpak AD-H column (heptane:ethanol:diethylamine, 80:20:0.1) .
  • In Vivo Testing : Administer enantiomers separately in rodent models of catalepsy to evaluate extrapyramidal side effects .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound analogs?

  • Substituent Modification : Replace methoxy with ethoxy or halogen groups; synthesize via Ullmann coupling .
  • Biological Testing :
  • In Vitro : Radioligand binding assays (D2/5-HT3 receptors) .
  • In Vivo : Forced swim test (FST) for antidepressant-like activity .
    • Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses in receptor crystal structures (PDB: 6CM4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-sulfamoylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-sulfamoylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。